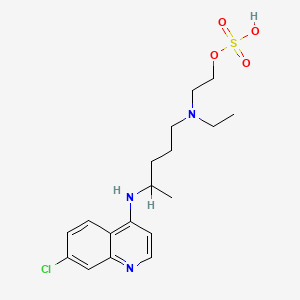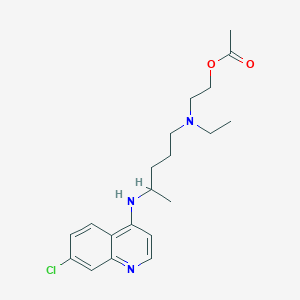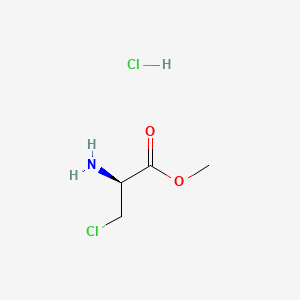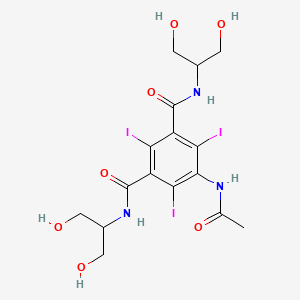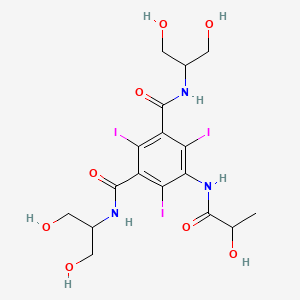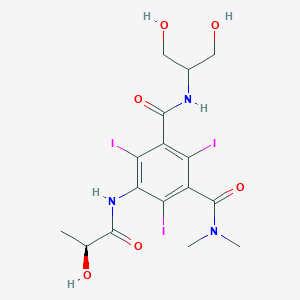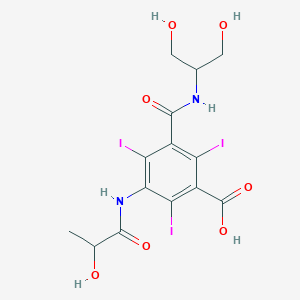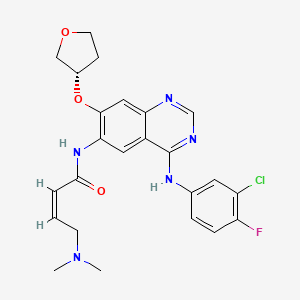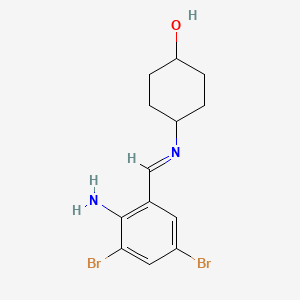
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid (HDBTCA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HDBTCA is a thiazole derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Chemiluminescence Enhancement
2-(2-Hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid is known for enhancing light emission in chemiluminescent reactions. Thorpe et al. (1985) demonstrated that derivatives of this compound, such as dehydroluciferin, significantly improve light emission in horseradish peroxidase-catalyzed reactions. This enhancement, which can be up to 1000-fold, surpasses that achieved with firefly luciferin, suggesting potential applications in bioanalytical methods (Thorpe et al., 1985).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of novel hydroxycinnamic acid amides with thiazole-containing amino acids. Stankova et al. (2009) reported the synthesis and biological activities (antioxidant and antiviral) of these novel amides, indicating their potential in pharmaceutical research (Stankova et al., 2009).
Antibacterial and Antiviral Properties
Compounds related to 2-(2-Hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid exhibit promising antibacterial and antiviral properties. For example, Narayana et al. (2004) synthesized derivatives with potential as antifungal agents (Narayana et al., 2004). Additionally, Haroon et al. (2021) synthesized ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates with notable antioxidant and antimicrobial activities, highlighting their potential in drug discovery (Haroon et al., 2021).
Corrosion Inhibition
The compound and its derivatives have applications in corrosion inhibition. Chaitra et al. (2016) explored thiazole hydrazones as effective corrosion inhibitors for mild steel in acid media. Their study provides insights into the potential use of these compounds in industrial applications (Chaitra et al., 2016).
Propiedades
Número CAS |
1809272-85-2 |
|---|---|
Nombre del producto |
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid |
Fórmula molecular |
C13H12N2O6S |
Peso molecular |
324.31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






